

# 5-Bromo-2-methoxy-4-methylpyrimidine as a heterocyclic building block

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                      |
|----------------|--------------------------------------|
| Compound Name: | 5-Bromo-2-methoxy-4-methylpyrimidine |
| Cat. No.:      | B3028911                             |

[Get Quote](#)

An In-depth Technical Guide: **5-Bromo-2-methoxy-4-methylpyrimidine** as a Strategic Heterocyclic Building Block

## Executive Summary

**5-Bromo-2-methoxy-4-methylpyrimidine** is a trifunctionalized heterocyclic building block poised for significant application in modern medicinal chemistry. Possessing three distinct points of reactivity—a C5 bromine atom amenable to a host of palladium-catalyzed cross-coupling reactions, a C2 methoxy group that can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, and a C4 methyl group offering potential for further functionalization—this reagent provides a robust platform for the rapid generation of molecular diversity. Its strategic design allows for sequential and site-selective modifications, making it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. This guide provides an in-depth analysis of its synthesis, physicochemical properties, reactivity, and synthetic applications, offering field-proven insights and detailed protocols for the research scientist.

## Introduction: The Strategic Role of Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.<sup>[1]</sup> Its prevalence stems from its ability

to engage in multiple hydrogen bonding interactions and serve as a bioisostere for other aromatic systems. The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in drug discovery. **5-Bromo-2-methoxy-4-methylpyrimidine** emerges as a particularly powerful tool in this context. Unlike simpler pyrimidines, its trifunctional nature allows for a multi-vector approach to lead optimization, enabling chemists to systematically probe structure-activity relationships (SAR) around a central core.

## Physicochemical & Spectroscopic Profile

A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of **5-Bromo-2-methoxy-4-methylpyrimidine**

| Property          | Value                                            | Source                                                                                              |
|-------------------|--------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| CAS Number        | <b>38696-23-0</b>                                | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula | C <sub>6</sub> H <sub>7</sub> BrN <sub>2</sub> O | <a href="#">[2]</a> <a href="#">[5]</a>                                                             |
| Molecular Weight  | 203.04 g/mol                                     | <a href="#">[2]</a> <a href="#">[5]</a>                                                             |
| Appearance        | White to off-white crystalline solid             | Inferred                                                                                            |

| Purity | ≥98% (typical commercial grade) |[\[2\]](#)[\[5\]](#) |

## Spectroscopic Signature

While experimentally-derived spectra for this specific compound are not widely published, data can be reliably predicted based on closely related analogues, such as 5-bromo-2-chloro-4-methoxypyrimidine.[\[6\]](#)[\[7\]](#) These predictions are crucial for reaction monitoring (TLC, LC-MS) and final product confirmation.

Table 2: Predicted Spectroscopic Data for **5-Bromo-2-methoxy-4-methylpyrimidine**

| Spectrum                                | Predicted Chemical Shifts<br>( $\delta$ , ppm) or m/z                                                                          | Assignment Notes                                                                                                                  |
|-----------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|
| $^1\text{H}$ NMR ( $\text{CDCl}_3$ )    | $\sim 8.3$ (s, 1H) $\sim 4.0$ (s, 3H) $\sim 2.5$ (s, 3H)                                                                       | H-6 (pyrimidine ring proton)- $\text{OCH}_3$ (methoxy group)- $\text{CH}_3$ (methyl group)                                        |
| $^{13}\text{C}$ NMR ( $\text{CDCl}_3$ ) | $\sim 169$ (C-4) $\sim 164$ (C-2) $\sim 159$ (C-6) $\sim 108$ (C-5) $\sim 55$ (- $\text{OCH}_3$ ) $\sim 24$ (- $\text{CH}_3$ ) | Carbon shifts are heavily influenced by the heteroatoms and bromine. The C-Br bond at C-5 results in a significant upfield shift. |

| Mass Spec (EI) | 202/204 [M]<sup>+</sup> | The molecular ion will exhibit a characteristic ~1:1 isotopic pattern due to the presence of bromine (<sup>79</sup>Br/<sup>81</sup>Br). |

## Synthesis & Purification

The construction of the **5-bromo-2-methoxy-4-methylpyrimidine** core can be efficiently achieved via a one-pot condensation reaction. A Chinese patent describes the synthesis from 2-bromomalonaldehyde and an amidine hydrochloride, a classic approach to pyrimidine ring formation.[8][9]

## Illustrative Synthetic Pathway



[Click to download full resolution via product page](#)

Caption: One-pot synthesis of the target pyrimidine.

## Experimental Protocol: Synthesis

- Objective: To synthesize **5-bromo-2-methoxy-4-methylpyrimidine** via acid-catalyzed condensation.
- Rationale: The reaction proceeds through initial condensation of the amidine with one aldehyde carbonyl, followed by intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. Acetic acid serves as both the solvent and catalyst.
- Procedure:
  - To a solution of 2-bromomalonaldehyde (1.0 equiv.) in glacial acetic acid, add acetamidine hydrochloride (1.0 equiv.).
  - Heat the reaction mixture to 80-100 °C.<sup>[9]</sup>
  - Monitor the reaction progress by TLC or LC-MS until consumption of the limiting reagent.
  - Upon completion, cool the mixture to room temperature and pour it into ice-water.
  - Neutralize the solution carefully with a base (e.g., saturated NaHCO<sub>3</sub> solution) to precipitate the crude product.
  - Filter the resulting solid, wash thoroughly with water, and dry under vacuum.
  - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

## Reactivity & Synthetic Potential

The synthetic utility of **5-bromo-2-methoxy-4-methylpyrimidine** lies in its three distinct reactive sites, which can be addressed with high selectivity.

## C5-Position Chemistry: The Aryl Halide Handle

The C5-bromo substituent is the primary site for palladium-catalyzed cross-coupling reactions. The reactivity of carbon-halogen bonds in these transformations typically follows the order C-I >

C-Br > C-Cl, making the C-Br bond a reliable and predictable reaction handle.[\[1\]](#)

The Suzuki coupling is a robust method for forming C-C bonds with boronic acids or esters.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

- Experimental Protocol: Suzuki-Miyaura Coupling
  - To a dry reaction vessel, add **5-bromo-2-methoxy-4-methylpyrimidine** (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a base such as  $K_2CO_3$  or  $K_3PO_4$  (2.0-3.0 equiv.), and the palladium catalyst (e.g.,  $Pd(PPh_3)_4$ , 2-5 mol%).
  - Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
  - Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/ $H_2O$  4:1).[\[1\]](#)
  - Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC/LC-MS).
  - Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
  - Dry the organic layer over anhydrous  $Na_2SO_4$ , filter, and concentrate under reduced pressure.
  - Purify the crude product by flash column chromatography.

This reaction enables the formation of C-C triple bonds by coupling with terminal alkynes, a valuable transformation for introducing linear linkers or alkynyl pharmacophores.

Caption: General scheme of the Sonogashira coupling reaction.

- Experimental Protocol: Sonogashira Coupling
  - To a dry, inert-atmosphere flask, add **5-bromo-2-methoxy-4-methylpyrimidine** (1.0 equiv.), the palladium catalyst (e.g.,  $PdCl_2(PPh_3)_2$ , 2-5 mol%), and the copper(I) co-

catalyst (e.g., CuI, 4-10 mol%).

- Add an anhydrous amine base (e.g., triethylamine or diisopropylamine) as the solvent or co-solvent with THF.
- Degas the mixture by bubbling with inert gas for 10-15 minutes.
- Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
- Stir the reaction at a temperature ranging from room temperature to 60 °C until completion.
- Upon completion, dilute the mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues.
- Wash the filtrate with water and brine, dry the organic layer, and concentrate.
- Purify by flash column chromatography.

This powerful C-N bond-forming reaction allows for the introduction of primary and secondary amines, critical for tuning solubility and creating key hydrogen-bond donor/acceptor interactions in drug candidates.



[Click to download full resolution via product page](#)

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

- Experimental Protocol: Buchwald-Hartwig Amination

- In a glovebox or under inert atmosphere, add the palladium precatalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g.,  $\text{NaOtBu}$  or  $\text{Cs}_2\text{CO}_3$ , 1.4-2.0 equiv.) to a dry reaction vessel.
- Add **5-bromo-2-methoxy-4-methylpyrimidine** (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).
- Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
- Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
- Monitor the reaction until completion.
- Cool the mixture, dilute with an organic solvent, and filter through Celite.
- Wash the filtrate with water and brine, dry, and concentrate.
- Purify by flash column chromatography.

## C2-Position Chemistry: The Methoxy Leaving Group

The C2 position of the pyrimidine ring is electron-deficient due to the adjacent ring nitrogens, making it susceptible to nucleophilic aromatic substitution (SNAr). While the methoxy group is not as potent a leaving group as a halogen, displacement by strong nucleophiles can be achieved, often requiring elevated temperatures.

- Rationale: The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the pyrimidine ring nitrogens. The displacement of the methoxide anion is the rate-limiting step.
- Typical Conditions: Reaction with a primary or secondary amine (as the nucleophile) in a high-boiling polar solvent like DMF, NMP, or isopropanol at temperatures ranging from 100-150 °C. The use of a base may be required if the amine salt is used. This transformation offers a complementary strategy to C-N bond formation, occurring at a different site than the Buchwald-Hartwig amination.

## C4-Position Chemistry: The Methyl Group

The C4-methyl group is the least reactive site on the molecule but still offers potential for functionalization. Its protons are weakly acidic and can be deprotonated with strong bases, or the group can undergo oxidation or halogenation under specific conditions.

- Condensation: With a sufficiently strong base (e.g., LDA), the methyl group can be deprotonated to form an anion that can react with electrophiles like aldehydes in an aldol-type condensation.[10]
- Oxidation: Aggressive oxidation (e.g., with  $\text{KMnO}_4$  or  $\text{SeO}_2$ ) can convert the methyl group to a carboxylic acid, although this may not be compatible with the other functional groups on the ring.[11][12][13]

## Case Study in Drug Discovery: A Scaffold for Kinase Inhibitors

Substituted pyrimidines are privileged scaffolds in the design of protein kinase inhibitors, often acting as "hinge-binders" in the ATP-binding pocket of the enzyme.[1][14][15] **5-Bromo-2-methoxy-4-methylpyrimidine** is an ideal starting point for generating libraries of potential kinase inhibitors due to its capacity for sequential, site-selective functionalization.

A representative synthetic strategy might involve:

- Suzuki Coupling at C5: Introduction of a key aryl or heteroaryl moiety to probe a specific sub-pocket of the kinase active site.
- Nucleophilic Substitution at C2: Displacement of the methoxy group with an amine-containing fragment to install a crucial hydrogen-bonding group that interacts with the kinase hinge region.



[Click to download full resolution via product page](#)

Caption: Sequential functionalization workflow for kinase inhibitor synthesis.

This two-step approach allows for the rapid generation of a diverse library of compounds where both the 'R' group at C5 and the 'Amine' group at C2 can be varied independently, facilitating efficient exploration of the SAR and optimization of potency and selectivity. This strategy has been successfully employed in the development of inhibitors for kinases such as Polo-like kinase 4 (PLK4) and Aurora kinases.[14][16]

## Safety, Handling, & Storage

As with any halogenated organic compound, appropriate safety precautions must be observed.

- Hazard Identification: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[17]
- Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.
- Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.

## Conclusion & Future Outlook

**5-Bromo-2-methoxy-4-methylpyrimidine** is a high-value, versatile building block for medicinal chemistry. Its well-differentiated reactive sites enable predictable and selective functionalization, providing chemists with a powerful tool for the efficient synthesis of complex target molecules. The primary C5-bromo handle allows for robust C-C and C-N bond formation via established cross-coupling methodologies, while the C2-methoxy group offers a secondary site for nucleophilic substitution. As the demand for novel, highly optimized drug candidates continues to grow, the strategic application of such multi-functional building blocks will remain a critical component of successful drug discovery programs.

## References

- JOCPR. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
- RSC Publishing. (2022, April 7). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.
- ChemSigma. (n.d.). 38696-23-0 **5-bromo-2-methoxy-4-methylpyrimidine**.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Oxford Academic. (n.d.). 5-Halogenated pyrimidine lesions within a CpG sequence context mimic 5-methylcytosine by enhancing the binding of the methyl-CpG-binding domain of methyl-CpG-binding protein 2 (MeCP2).
- CP Lab Safety. (n.d.). **5-Bromo-2-methoxy-4-methylpyrimidine**, min 98%, 100 mg.
- Wiley Online Library. (n.d.). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.
- Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.

- PubMed Central (PMC). (n.d.). Oxidative damage to methyl-CpG sequences inhibits the binding of the methyl-CpG binding domain (MBD) of methyl-CpG binding protein 2 (MeCP2).
- PubMed Central (PMC). (n.d.). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide.
- Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.
- National Institutes of Health (NIH). (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- ACS Publications. (n.d.). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS | The Journal of Organic Chemistry.
- PubChem. (n.d.). 5-Bromo-4-methoxy-2-methylpyridine.
- New Journal of Chemistry (RSC Publishing). (n.d.). Effects of methyl groups in a pyrimidine-based flexible ligand on the formation of silver(i) coordination networks.
- PubMed Central (PMC). (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- ElectronicsAndBooks. (n.d.). The Condensation of Aromatic Aldehydes with 2-Ethylpyridine and with 4-Ethylpyridine1.
- Science. (2022, November 18). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
- ACS Publications. (2022, January 12). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization.
- ChemRxiv. (2022, July 6). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- PubMed Central (PMC). (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- PubMed Central (PMC). (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- PubMed Central (PMC). (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331 - TSI Journals. (n.d.).

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

# Sources

- 1. [parchem.com](http://parchem.com) [parchem.com]
- 2. [cyclicpharma.com](http://cyclicpharma.com) [cyclicpharma.com]
- 3. 38696-23-0 5-bromo-2-methoxy-4-methylpyrimidine [[chemsigma.com](http://chemsigma.com)]
- 4. 38696-23-0 | MFCD18410559 | 5-Bromo-2-methoxy-4-methylpyrimidine [[aaronchem.com](http://aaronchem.com)]
- 5. [calpaclab.com](http://calpaclab.com) [calpaclab.com]
- 6. [pnas.org](http://pnas.org) [pnas.org]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [[patents.google.com](http://patents.google.com)]
- 9. [tsijournals.com](http://tsijournals.com) [tsijournals.com]
- 10. [electronicsandbooks.com](http://electronicsandbooks.com) [electronicsandbooks.com]
- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 12. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 13. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 14. [researchgate.net](http://researchgate.net) [researchgate.net]
- 15. [researchgate.net](http://researchgate.net) [researchgate.net]
- 16. [mdpi.com](http://mdpi.com) [mdpi.com]
- 17. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [[patents.google.com](http://patents.google.com)]
- To cite this document: BenchChem. [5-Bromo-2-methoxy-4-methylpyrimidine as a heterocyclic building block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3028911#5-bromo-2-methoxy-4-methylpyrimidine-as-a-heterocyclic-building-block>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)